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molecular formula C11H8Cl2F2O3 B8419275 Ethyl 2-(2,3-dichloro-4,5-difluorobenzoyl)acetate

Ethyl 2-(2,3-dichloro-4,5-difluorobenzoyl)acetate

Cat. No. B8419275
M. Wt: 297.08 g/mol
InChI Key: FQTYEOZKULTIBL-UHFFFAOYSA-N
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Patent
US04788320

Procedure details

To an emulsion of diethyl 2-(2,3-dichloro-4,5-difluorobenzoyl)malonate (9.71 g) in water (11.2 ml) was added p-toluenesulfonic acid (11.2 mg) and refluxed for 3 hours with stirring vigorously. After cooling, the reaction mixture was extracted with dichloromethane. The organic layer was washed with 7% aqueous sodium carbonate solution and then with water successively, dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from n-hexane to give the title compound (4.24 g) as powdery crystals. mp 52°-53° C.
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
11.2 mg
Type
reactant
Reaction Step One
Name
Quantity
11.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:20]([Cl:21])=[C:19]([F:22])[C:18]([F:23])=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[Cl:1][C:2]1[C:20]([Cl:21])=[C:19]([F:22])[C:18]([F:23])=[CH:17][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
9.71 g
Type
reactant
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1Cl)F)F
Name
Quantity
11.2 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
11.2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 7% aqueous sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water successively, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)CC(=O)OCC)C=C(C(=C1Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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